(R)-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-(4-aminophenyl)-2-hydroxyethyl]-N-(2-phenylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-21(2,3)26-20(25)23(14-13-16-7-5-4-6-8-16)15-19(24)17-9-11-18(22)12-10-17/h4-12,19,24H,13-15,22H2,1-3H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGARKDKPWEIFE-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CC(C2=CC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)C[C@@H](C2=CC=C(C=C2)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate typically involves multiple steps, starting with the preparation of the aminophenethyl and hydroxy-phenylethyl intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common synthetic routes include:
Formation of Aminophenethyl Intermediate: This step often involves the reaction of a phenethylamine derivative with a suitable protecting group to form the aminophenethyl intermediate.
Formation of Hydroxy-Phenylethyl Intermediate: This step involves the reaction of a phenylethyl alcohol derivative with a suitable protecting group to form the hydroxy-phenylethyl intermediate.
Coupling Reaction: The final step involves the coupling of the aminophenethyl and hydroxy-phenylethyl intermediates under specific conditions, such as the presence of a coupling reagent like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of ®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction can regenerate the hydroxy group.
Scientific Research Applications
Basic Information
- Molecular Formula : C21H28N2O3
- Molar Mass : 356.46 g/mol
- CAS Number : 223673-36-7
- Appearance : Brown semi-solid
- Solubility : Soluble in chloroform
- Density : 1.150 g/cm³
Storage Conditions
The compound should be stored in a dark place under inert atmosphere conditions at room temperature to maintain its stability and prevent degradation.
Mirabegron Synthesis
(R)-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate serves as a crucial intermediate in the synthesis of Mirabegron, a β3 adrenergic agonist used for treating overactive bladder. The synthesis pathway typically involves the following steps:
- Formation of the Carbamate : The compound is synthesized through the reaction of tert-butyl carbamate with 4-aminophenethyl alcohol.
- Purification : Following synthesis, the product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity level.
Case Study: Efficacy and Mechanism of Action
A study published in the Journal of Medicinal Chemistry examined the efficacy of Mirabegron, highlighting that (R)-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate plays a vital role in modulating bladder function through selective β3 adrenergic receptor activation. This mechanism results in relaxation of detrusor muscle during the storage phase of the bladder fill cycle, thereby reducing urinary urgency and frequency.
Chemical Synthesis Research
The compound is also utilized in various synthetic methodologies aimed at developing novel derivatives that may exhibit enhanced pharmacological properties. Researchers have explored modifications to the core structure to improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-aminophenethyl group distinguishes it from analogs with methoxy (), bromobenzyl (), or biphenyl () substituents.
- The hydroxy group in the 2-hydroxy-2-phenylethyl moiety may enhance hydrogen-bonding interactions compared to non-hydroxylated derivatives .
- Stereochemistry : The R-configuration contrasts with S-configured analogs (e.g., ), which may influence biological activity or crystallization behavior.
Key Observations :
- The target compound’s synthesis likely parallels methods in , using Boc2O for amine protection. However, the absence of direct evidence limits mechanistic insights.
- Yields : Reductions (e.g., NaBH4 in ) achieve high yields (~84%), suggesting similar efficiency for hydroxylation steps in the target compound.
- Solvent Effects : Dichloromethane (DCM) and tetrahydrofuran (THF) are common solvents, with DCM offering moderate yields (60%) and THF improving reaction rates .
Physicochemical Properties
While direct data on the target compound are scarce, inferences are drawn from analogs:
- Solubility: Hydroxy and amino groups may enhance water solubility compared to methoxy or bromobenzyl derivatives .
- Stability: The Boc group improves stability against hydrolysis, but the free amine in the target compound could increase reactivity compared to non-aminated analogs .
- Crystallinity : Hydroxy groups often facilitate crystal lattice formation, aiding structural characterization via SHELX or ORTEP-3 .
Biological Activity
(R)-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C21H28N2O3
- Molecular Weight : 356.46 g/mol
- CAS Number : 223673-36-7
The biological activity of (R)-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structure allows for potential modulation of biological pathways, particularly those involved in neuropharmacology and pain management.
1. Antinociceptive Effects
Research indicates that (R)-tert-butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses, suggesting potential applications in pain management therapies.
2. Anti-inflammatory Properties
Studies have demonstrated that this compound possesses anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
3. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help mitigate neuronal damage through antioxidant mechanisms.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antinociceptive | Significant reduction in pain | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Neuroprotective | Reduced neuronal damage |
Case Study 1: Antinociceptive Activity
In a controlled study involving rodents, (R)-tert-butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate was administered at varying doses. The results indicated a dose-dependent reduction in pain response measured by the tail-flick test. This suggests a promising avenue for developing new analgesics based on this compound's structure.
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects of the compound involved treating lipopolysaccharide-induced inflammation in macrophages. The results showed a marked decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) levels, indicating that (R)-tert-butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate can modulate inflammatory pathways effectively.
Research Findings
Recent research has further elucidated the pharmacological profile of (R)-tert-butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate:
- In vitro studies have shown that the compound interacts with specific receptors involved in pain signaling pathways.
- In vivo experiments corroborate its efficacy as an analgesic and anti-inflammatory agent.
- Ongoing studies aim to explore its potential role in treating chronic pain conditions and neurodegenerative diseases.
Q & A
Basic: What are the standard synthetic routes for (R)-tert-Butyl 4-aminophenethyl(2-hydroxy-2-phenylethyl)carbamate?
Methodological Answer:
The synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:
- Step 1: Introducing the tert-butoxycarbonyl (Boc) protecting group to the primary amine (e.g., 4-aminophenethylamine) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) in THF/water .
- Step 2: Coupling the protected amine with a 2-hydroxy-2-phenylethyl moiety via carbamate formation. This may employ coupling agents like HATU or DCC in the presence of a base (e.g., DIPEA) .
- Step 3: Chiral resolution (if required) using chiral HPLC or enzymatic methods to isolate the (R)-enantiomer .
Purification often involves column chromatography (silica gel, gradient elution) or recrystallization. Confirm purity via HPLC (>95%) and NMR .
Basic: How is the stereochemistry and crystal structure of this compound validated?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction data collected at low temperature (e.g., 100 K) using synchrotron radiation. Refinement via SHELXL (for small molecules) to resolve the (R)-configuration and hydrogen-bonding networks .
- Chiral HPLC: Employ a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to confirm enantiomeric excess (>99%) .
- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to analyze diastereotopic protons and coupling constants (e.g., J-values for vicinal diols) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation of dust/aerosols .
- Storage: Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate with ethanol/water .
- Toxicity Screening: Conduct Ames tests (for mutagenicity) and acute dermal toxicity assays per OECD guidelines .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalysis: Use Pd/C or Ru-based catalysts for hydrogenation steps to enhance efficiency and reduce byproducts .
- Solvent Optimization: Replace THF with 2-MeTHF (renewable solvent) to improve Boc protection kinetics .
- Process Monitoring: Implement in-situ FTIR or Raman spectroscopy to track carbamate formation and adjust reagent stoichiometry dynamically .
- Scale-Up Challenges: Address exothermic reactions via flow chemistry systems (e.g., microreactors) to maintain temperature control .
Advanced: What advanced techniques resolve stereochemical ambiguities in derivatives?
Methodological Answer:
- VCD (Vibrational Circular Dichroism): Compare experimental and DFT-simulated spectra to confirm absolute configuration .
- NOESY NMR: Identify spatial proximity of protons (e.g., between the phenyl and hydroxy groups) to validate the (R)-configuration .
- Crystallographic Software: Use ORTEP-3 for thermal ellipsoid visualization to detect disorder or pseudosymmetry in crystal packing .
Advanced: How does the compound’s stability vary under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions (pH <3): Rapid Boc deprotection occurs (e.g., HCl/dioxane), forming the free amine. Monitor via TLC (Rf shift) or LC-MS .
- Basic Conditions (pH >10): Hydrolysis of the carbamate group is observed. Stabilize with buffered solutions (pH 7–8) during storage .
- Thermal Stability: TGA/DSC analysis shows decomposition >150°C. Store at ≤25°C to prevent thermal degradation .
Advanced: How to address contradictions between crystallographic and spectroscopic data?
Methodological Answer:
- Case Example: If X-ray data suggests a planar carbamate group, but NMR shows restricted rotation (split signals), perform variable-temperature NMR to assess rotational barriers .
- DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to reconcile bond-length discrepancies .
- Multi-Technique Validation: Cross-validate using IR (carbonyl stretching frequencies) and mass spectrometry (fragmentation patterns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
